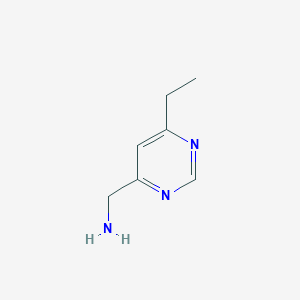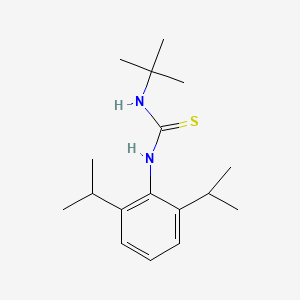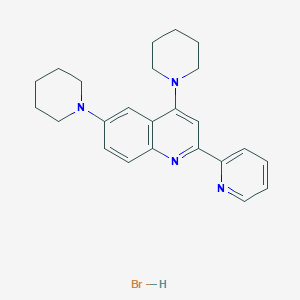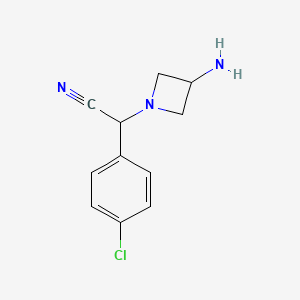
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, an amino group, a chlorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the amino group, chlorophenyl group, and nitrile group under controlled conditions. Specific reagents and catalysts would be required to facilitate these transformations.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile may undergo various chemical reactions, including:
Oxidation: The amino group could be oxidized to form corresponding oxides.
Reduction: The nitrile group could be reduced to form primary amines.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield primary amines, while substitution reactions could introduce various functional groups to the chlorophenyl ring.
科学的研究の応用
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the chlorophenyl group.
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is unique due to the presence of the chlorophenyl group, which could impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-9-3-1-8(2-4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2 |
InChIキー |
MLDFXCMYVOIGKS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(C#N)C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



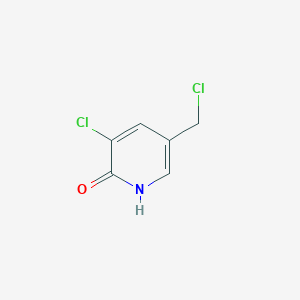
![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
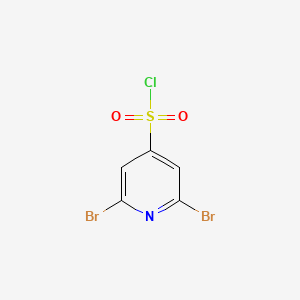
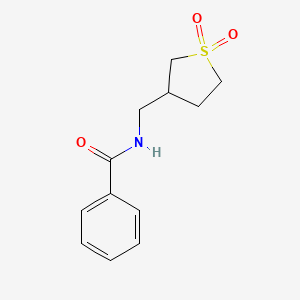
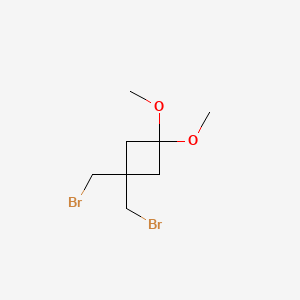
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
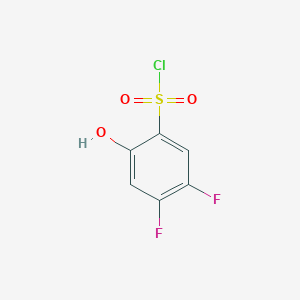
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)


